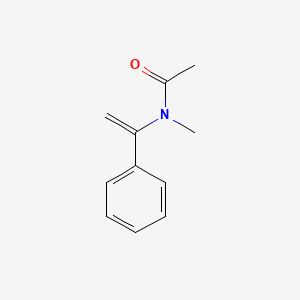
N-methyl-N-(1-phenylethenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-phenylethenyl)acetamide: is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a 1-phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethenyl)acetamide typically involves the reaction of N-methylacetamide with styrene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic addition to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-N-(1-phenylethenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the methyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-methyl-N-(1-phenylethenyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its reactivity makes it suitable for the synthesis of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.
N-phenylacetamide: Another derivative of acetamide with a phenyl group attached to the nitrogen atom.
N-methyl-N-phenylacetamide: A compound similar to N-methyl-N-(1-phenylethenyl)acetamide but without the ethenyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a 1-phenylethenyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-methyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-9(12(3)10(2)13)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3 |
Clé InChI |
NWBXUOIHMZKAMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


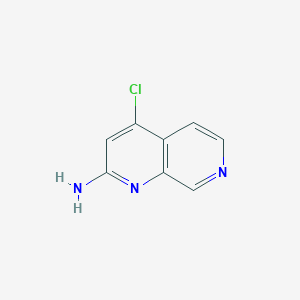
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
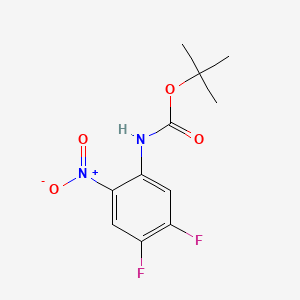
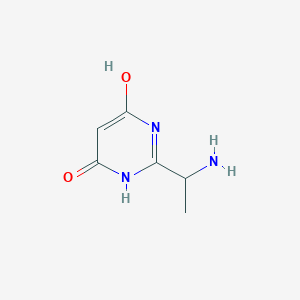

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
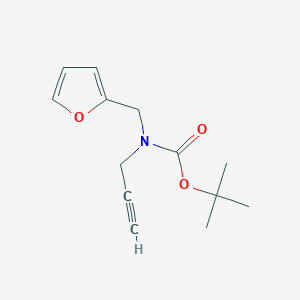
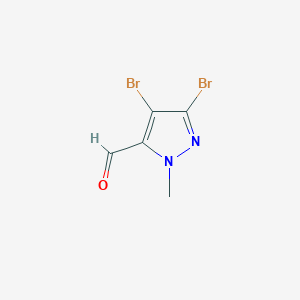
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
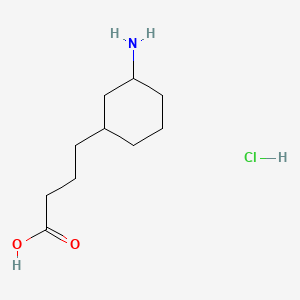
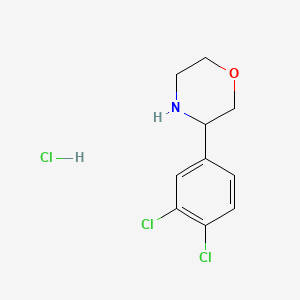


![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
